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Compound Focus: Aderbasib

CAS No.: 791828-58-5

Cat. No.: S547911

The table below summarizes the core information about Aderbasib and its documented efficacy in

preclinical studies.

Attribute Description

Drug Type Small molecule inhibitor [1].

Primary Potent, orally active inhibitor of ADAM10 and ADAM17 [2].

Targets

Key Inhibits "ectodomain shedding"; blocks proteolytic release of growth factors &

Mechanism cytokines (e.g., TNF-a, EGFR ligands) from cell membrane [3] [4] [5].

| Noted Therapeutic Contexts | « Colorectal Cancer (CRC): Overcame resistance to EGFR inhibitors
(cetuximab) in KRAS/BRAF/PIK3CA-mutant models [3]. ¢ Pediatric Glioblastoma: Inhibited tumor
growth in mouse xenograft models [2]. * Breast Cancer & Lymphoma: Listed as having research

applications [1] [2]. |

Key Experimental Findings and Protocols

Aderbasib's efficacy is demonstrated not as a monotherapy, but through its role in enabling other targeted

treatments.
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¢ Research Context: The primary efficacy data comes from a study on overcoming resistance to
EGFR monoclonal antibodies (cetuximab, panitumumab) in Colorectal Cancer (CRC) [3].

¢ Resistance Mechanism: CRC resistance was linked to tumors producing high levels of EGFR
ligands (e.g., amphiregulin, HB-EGF). These ligands block therapeutic antibodies from engaging the
EGFR target [3].

e Aderbasib's Role: As an ADAM10/17 inhibitor, Aderbasib blocks the proteolytic "shedding” of these
EGFR ligands from the tumor cell surface. This clears the way for another experimental drug,
PEPDG278D (an EGFR/HER?2 degrader), to bind to and deplete EGFR [3].

¢ Experimental Workflow: The following diagram illustrates the logical sequence and findings from
this key study [3]:

CRC Resistance to
Cetuximab/Panitumumab
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EGFR ligands block target engagement
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EGFR ligands (e.g., HB-EGF)

'

PEPDG278D can now
bind and degrade EGFR/HER?2

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 2/4 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9161494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9161494/
https://www.smolecule.com/products/s547911?utm_src=pdf-body
https://www.smolecule.com/products/s547911?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9161494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9161494/
https://www.smolecule.com/products/s547911?utm_src=pdf-body-img
https://www.smolecule.com/products/s547911?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

¢ In Vivo Protocol: In a mouse model of pediatric glioblastoma, Aderbasib was administered via
intraperitoneal injection at 50 mg/kg, five days a week for two weeks. This regimen was reported to
robustly inhibit tumor growth [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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